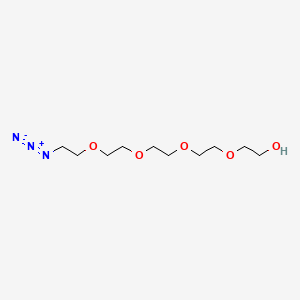

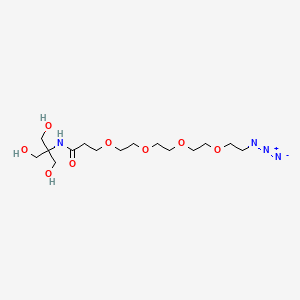

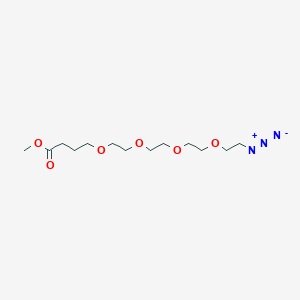

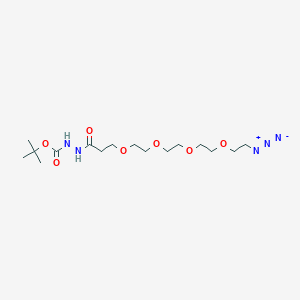

![molecular formula C27H24F2N6O4 B605927 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol CAS No. 1891087-61-8](/img/structure/B605927.png)

2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol

Overview

Description

BAY 1816032: is a highly potent and selective inhibitor of the enzyme budding uninhibited by benzimidazoles 1 kinase. This compound has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments .

Scientific Research Applications

BAY 1816032 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicinal chemistry. Some of its key applications include:

Cancer Research: BAY 1816032 has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments such as taxanes and PARP inhibitors

Cell Cycle Studies: The compound is used to study the role of budding uninhibited by benzimidazoles 1 kinase in cell cycle regulation and chromosome segregation

Drug Development: BAY 1816032 serves as a valuable tool in the development of new cancer therapies by providing insights into the mechanisms of budding uninhibited by benzimidazoles 1 kinase inhibition and its impact on tumor cells

Mechanism of Action

BAY 1816032 exerts its effects by inhibiting the catalytic activity of budding uninhibited by benzimidazoles 1 kinase. This enzyme plays a crucial role in chromosome arm resolution and the positioning of the chromosomal passenger complex for the resolution of spindle attachment errors. By inhibiting this enzyme, BAY 1816032 disrupts these processes, leading to chromosome mis-segregation and tumor cell death .

Future Directions

Biochemical Analysis

Biochemical Properties

BAY-1816032 inhibits BUB1 enzymatic activity with an IC50 of 7 nanomol/L . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes . BAY-1816032 interacts with BUB1 kinase, a protein involved in centromere cohesion and attachment error correction .

Cellular Effects

BAY-1816032 has been demonstrated to inhibit histone H2A-Thr120 phosphorylation with an IC50 of 29 ± 23 nM . This phosphorylation is a substrate of BUB1 kinase . The inhibition of this phosphorylation by BAY-1816032 suggests that it can influence cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of BAY-1816032 involves the inhibition of BUB1 kinase, which is involved in centromere cohesion and attachment error correction . By inhibiting BUB1 kinase, BAY-1816032 can induce chromosome mis-segregation, especially when combined with low concentrations of paclitaxel .

Temporal Effects in Laboratory Settings

In laboratory settings, BAY-1816032 has shown long target residence time, suggesting that it has good stability . More studies are needed to understand its degradation and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, BAY-1816032 has been tested at doses ranging from 0.5 to 5 mg/kg (po) and 0.5 to 1 mg/kg (iv) . It has demonstrated dose-dependent inhibition of phospho-Thr120 histone H2A in skin tissues .

Metabolic Pathways

Given its role as a BUB1 kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a BUB1 kinase inhibitor, it is likely to be localized to the kinetochores where BUB1 kinase functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY 1816032 involves multiple steps, starting with the selection of appropriate starting materials and reagents. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that medicinal chemistry efforts were undertaken to optimize the compound’s target affinity, physicochemical properties, and pharmacokinetic parameters .

Industrial Production Methods: Industrial production methods for BAY 1816032 are not explicitly detailed in the available literature. Typically, such compounds are produced through a series of chemical reactions involving purification and quality control processes to ensure the final product’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: BAY 1816032 primarily undergoes reactions related to its inhibitory activity on budding uninhibited by benzimidazoles 1 kinase. These reactions include binding to the enzyme’s active site and inhibiting its catalytic function .

Common Reagents and Conditions: The compound is often used in combination with other reagents such as taxanes, ATR inhibitors, and PARP inhibitors to enhance its efficacy. The conditions for these reactions typically involve specific concentrations of the reagents and controlled environmental conditions to ensure optimal activity .

Major Products: The major products formed from the reactions involving BAY 1816032 are typically related to its inhibitory effects on budding uninhibited by benzimidazoles 1 kinase and the subsequent impact on tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds:

BAY 1816032: is compared with other budding uninhibited by benzimidazoles 1 kinase inhibitors such as BAY 1816032 and BAY 1816032

Uniqueness:

- BAY 1816032 is unique in its high potency, long target residence time, and excellent selectivity for budding uninhibited by benzimidazoles 1 kinase. It also shows synergistic or additive effects when used in combination with other cancer treatments, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name |

2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BAY 1816032?

A: BAY 1816032 is a potent and selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase [, ]. BUB1 plays a crucial role in chromosome alignment and spindle assembly checkpoint activation during mitosis. By inhibiting BUB1's catalytic activity, BAY 1816032 disrupts these processes. This leads to chromosome mis-segregation, mitotic delay, and ultimately, cell death []. Specifically, BAY 1816032 inhibits the phosphorylation of histone H2A at threonine 120, a key event in BUB1-mediated signaling [].

Q2: How does the structure of BAY 1816032 relate to its activity?

A: While the provided abstracts don't delve into specific structure-activity relationships for BAY 1816032, they highlight that medicinal chemistry efforts led to its development []. This suggests that researchers explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further research exploring the structure-activity relationship of BAY 1816032 and its analogs could provide valuable insights for designing more effective BUB1 inhibitors.

Q3: What is the significance of BAY 1816032's long target residence time?

A: BAY 1816032 exhibits slow dissociation kinetics, resulting in a prolonged target residence time of 87 minutes []. This is significant because a longer residence time allows the drug to exert its inhibitory effects for a more extended period, potentially leading to enhanced efficacy and a wider therapeutic window.

Q4: Has BAY 1816032 shown any synergistic effects with other anticancer agents?

A: Yes, preclinical studies have demonstrated that BAY 1816032 acts synergistically or additively with several anticancer agents, including taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors [, ]. This synergistic effect suggests that combining BAY 1816032 with these agents could enhance their efficacy and potentially overcome resistance.

Q5: What are the potential clinical applications of BAY 1816032?

A: Preclinical data suggests that BAY 1816032, particularly in combination with taxanes or PARP inhibitors, holds promise for treating various cancers [, ]. The encouraging results from in vivo xenograft studies, coupled with its favorable safety profile, warrant further investigation of BAY 1816032 in clinical trials to confirm its efficacy and safety in human patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

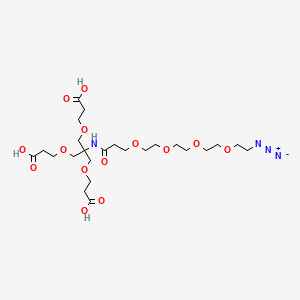

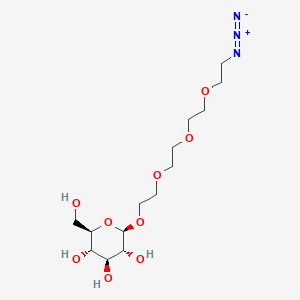

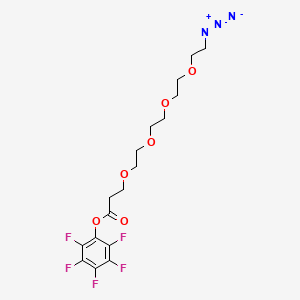

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)